B1575240 MART-1(1-20)

MART-1(1-20)

Cat. No. B1575240
InChI Key:
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Melanoma antigen recognized by T-cells 1;  MART-1

Scientific Research Applications

Immunocytochemical Detection and Melanoma Diagnosis

MART-1, a melanocyte-specific transmembrane protein, plays a significant role in the diagnosis of malignant melanomas. The use of monoclonal antibodies directed against MART-1 in both fresh and paraffin-embedded specimens has proven effective in identifying melanoma cells. The immunocytochemical detection of MART-1 enhances the sensitivity of diagnosing melanoma, especially after antigen retrieval techniques are applied to paraffin-embedded tissues. This application is crucial in evaluating MART-1 immunoreactivity in archival malignant melanomas (Fetsch, Cormier, & Hijazi, 1997).

Melanoma Immunotherapy and CTL Induction

MART-1 is a pivotal antigen in melanoma immunotherapy. It is recognized by the majority of HLA-A2-restricted tumor-specific tumor-infiltrating lymphocytes (TIL) from melanoma patients. The use of MART-1(27-35) peptide has demonstrated effectiveness in inducing melanoma-specific T cell lines. These CTL lines specifically target melanoma cells expressing the MART-1 epitope, suggesting that MART-1(27-35) peptide could be an ideal candidate for antigen-specific immunotherapy in melanoma patients (Rivoltini et al., 1995).

Role in Melanogenesis

MART-1 is also involved in melanogenesis. Its interaction with other melanosomal proteins, such as Pmel17, affects their expression, stability, trafficking, and processing, which are essential for melanosome structure and maturation. This indicates that MART-1 plays a crucial role in regulating mammalian pigmentation (Hoashi et al., 2005).

Dendritic Cell Vaccination

MART-1 is utilized in dendritic cell-based immunotherapy for malignant melanoma. The adoptive transfer of MART-1 T-cell receptor transgenic lymphocytes along with dendritic cell vaccination has shown promising results. This approach has demonstrated the feasibility, safety, and antitumor efficacy of double cell therapy in patients with metastatic melanoma (Chodon et al., 2014).

properties

sequence

MPREDAHFIYGYPKKGHGHS

source

Homo sapiens (human)

storage

Common storage 2-8℃, long time storage -20℃.

synonym

Melanoma antigen recognized by T-cells 1 (1-20); MART-1(1-20)

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.